1-(5-Chloro-3-methylpyridin-2-YL)ethanone

Descripción

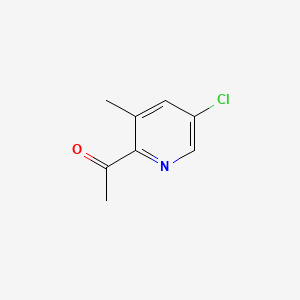

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloro-3-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIROULDUQCUOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Chloro-3-methylpyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 1-(5-chloro-3-methylpyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into a strategic synthetic approach, underpinned by established chemical principles, and outline a rigorous analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating.

Introduction and Significance

Substituted pyridines are privileged scaffolds in pharmacology due to their presence in a wide array of biologically active molecules. The specific compound, this compound (CAS No. 1256807-37-0)[1], is a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structural features—a chlorinated pyridine ring, a methyl group, and an acetyl moiety—offer multiple points for further chemical modification, making it a versatile synthon. This guide will provide a plausible and detailed synthetic route and a comprehensive characterization strategy for this compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the pyridine ring and the acetyl group. This points towards a nucleophilic addition of an acetyl equivalent to an electrophilic pyridine derivative or an acylation reaction. While several synthetic strategies could be envisioned, a Grignard reaction offers a reliable and scalable approach. The proposed synthesis starts from the commercially available 2,5-dichloro-3-methylpyridine.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step sequence involving a selective Grignard reagent formation followed by acylation.

Experimental Protocol

Step 1: Preparation of the Grignard Reagent: (5-Chloro-3-methylpyridin-2-yl)magnesium chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2,5-dichloro-3-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2,5-dichloro-3-methylpyridine solution to the magnesium turnings and gently warm the mixture to initiate the Grignard reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 2,5-dichloro-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature. The resulting greyish solution of (5-chloro-3-methylpyridin-2-yl)magnesium chloride is used directly in the next step.

Step 2: Acylation to form this compound

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of acetyl chloride (1.1 eq.) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the cooled solution of acetyl chloride via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality and Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen.[2] Therefore, maintaining an inert atmosphere and using anhydrous solvents are critical to prevent the quenching of the Grignard reagent and ensure a high yield.

-

Selective Grignard Formation: The chlorine at the 2-position of the pyridine ring is more susceptible to oxidative addition with magnesium than the chlorine at the 5-position due to the activating effect of the nitrogen atom. This regioselectivity is crucial for the success of this synthetic route.

-

Low-Temperature Addition: The addition of the Grignard reagent to acetyl chloride is performed at low temperatures (-78 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.[3]

-

Work-up and Purification: The use of a saturated aqueous solution of ammonium chloride for quenching is a mild method to hydrolyze the intermediate magnesium alkoxide without causing decomposition of the desired product. Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity.[4]

Synthetic Workflow Diagram

Sources

Spectroscopic Characterization of 1-(5-Chloro-3-methylpyridin-2-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(5-Chloro-3-methylpyridin-2-yl)ethanone, a key heterocyclic building block in agrochemical and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering both a predictive overview of its spectral characteristics and the robust experimental protocols required for its empirical validation.

Molecular Structure and Overview

This compound, with the CAS Number 1256807-37-0, is a substituted pyridine derivative.[1] Its structure, featuring a chloro group at the 5-position, a methyl group at the 3-position, and an acetyl group at the 2-position of the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of herbicides and insecticides.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

While a complete, experimentally verified dataset is not publicly available, the following sections detail the expected spectroscopic characteristics based on the compound's structure and data from related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show four distinct signals in a deuterated solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 | Doublet | 1H | H-6 (Pyridine) | The proton at the 6-position is deshielded by the electronegative nitrogen atom and is expected to be a doublet due to coupling with the proton at the 4-position. |

| ~ 7.6 | Doublet | 1H | H-4 (Pyridine) | The proton at the 4-position will appear as a doublet due to coupling with the proton at the 6-position. |

| ~ 2.6 | Singlet | 3H | -COCH₃ (Acetyl) | The three equivalent protons of the acetyl methyl group are adjacent to a carbonyl group, resulting in a downfield shift. They are not coupled to other protons, hence a singlet is expected. |

| ~ 2.4 | Singlet | 3H | -CH₃ (Pyridine) | The protons of the methyl group on the pyridine ring are expected to be a singlet and will have a characteristic chemical shift for an aromatic methyl group. |

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 190 | C=O (Acetyl) | The carbonyl carbon of a ketone is characteristically found at a very downfield chemical shift. |

| ~ 155 | C-2 (Pyridine) | The carbon atom attached to the acetyl group and adjacent to the nitrogen is expected to be significantly deshielded. |

| ~ 148 | C-6 (Pyridine) | The carbon atom adjacent to the nitrogen is deshielded. |

| ~ 138 | C-4 (Pyridine) | Aromatic carbon chemical shift. |

| ~ 135 | C-3 (Pyridine) | The carbon bearing the methyl group. |

| ~ 130 | C-5 (Pyridine) | The carbon atom attached to the chlorine atom will be influenced by its electronegativity. |

| ~ 25 | -COCH₃ (Acetyl) | The methyl carbon of the acetyl group. |

| ~ 18 | -CH₃ (Pyridine) | The methyl carbon attached to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically dominated by a strong carbonyl stretch.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~ 2980-2850 | Medium-Weak | C-H (Aliphatic) | Stretching |

| ~ 1680 | Strong | C=O (Ketone) | Stretching |

| ~ 1600-1450 | Medium-Strong | C=C, C=N (Pyridine ring) | Stretching |

| ~ 1450-1350 | Medium | C-H (Aliphatic) | Bending |

| ~ 750 | Strong | C-Cl | Stretching |

The exact position of the C=O stretch is sensitive to the electronic effects of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI-MS): In EI-MS, the molecule is expected to show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Interpretation |

| 169 | [M]⁺ corresponding to the molecule with the ³⁵Cl isotope. |

| 171 | [M+2]⁺ corresponding to the molecule with the ³⁷Cl isotope (approximately 1/3 the intensity of the M⁺ peak). |

| 154 | [M - CH₃]⁺, loss of a methyl radical from the acetyl group. |

| 126 | [M - COCH₃]⁺, loss of the acetyl group. |

| 43 | [CH₃CO]⁺, the acetyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be filtered into a clean 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve homogeneity.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} spectra are acquired. For unambiguous assignment of protonated carbons, a DEPT-135 experiment can be performed.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. For ¹H spectra, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Workflow for ATR-FTIR data acquisition.

-

Background Collection: The ATR crystal (commonly diamond or zinc selenide) is cleaned thoroughly. A background spectrum of the empty, clean crystal is recorded. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

-

Sample Application: A small amount of the solid this compound is placed onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization-Mass Spectrometry (EI-MS)

Caption: Principle of Electron Ionization-Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently identify and characterize this important chemical intermediate. The application of multi-technique spectroscopic analysis ensures a thorough and unambiguous structural elucidation, which is a cornerstone of modern chemical research and development.

References

Sources

An In-depth Technical Guide to 1-(5-Chloro-3-methylpyridin-2-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-3-methylpyridin-2-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a chlorinated and methylated pyridine ring with an acetyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthetic route based on established chemical principles, and an exploration of its potential role in the discovery of novel drug candidates.

Physicochemical and Spectral Properties

| Property | Value | Source/Method |

| CAS Number | 1256807-37-0 | Frontier Specialty Chemicals[1] |

| Molecular Formula | C8H8ClNO | Calculated |

| Molecular Weight | 169.61 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structural analogues |

Spectral Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are anticipated around 8.3-8.5 ppm (doublet, 1H, pyridine ring proton), 7.6-7.8 ppm (doublet, 1H, pyridine ring proton), 2.6-2.8 ppm (singlet, 3H, acetyl methyl protons), and 2.4-2.6 ppm (singlet, 3H, pyridine methyl protons).

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks would include signals for the carbonyl carbon (~198-202 ppm), pyridine ring carbons (multiple peaks in the 120-160 ppm range), the acetyl methyl carbon (~25-30 ppm), and the pyridine methyl carbon (~18-22 ppm).

-

Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 169, with a characteristic M+2 peak at m/z 171 due to the presence of the chlorine-37 isotope.

Synthesis of this compound: A Proposed Synthetic Pathway

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Methylpyridine N-oxide

-

Rationale: The initial N-oxidation of 3-methylpyridine activates the pyridine ring for subsequent electrophilic substitution. The N-oxide group is electron-donating through resonance, which facilitates reactions at the 2- and 4-positions.

-

Procedure:

-

To a solution of 3-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

-

Step 2: Synthesis of 5-Chloro-3-methylpyridine

-

Rationale: The reaction of the N-oxide with phosphorus oxychloride (POCl₃) is a common method for the chlorination of pyridines. The regioselectivity is directed by the electronic properties and steric hindrance of the substituents. In this case, chlorination is expected to occur at the 5-position.[2]

-

Procedure:

-

To a flask containing phosphorus oxychloride (3.0-5.0 equivalents), slowly add 3-methylpyridine N-oxide (1.0 equivalent) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is achieved.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-3-methylpyridine.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the introduction of the acetyl group at the 2-position. This can be achieved through a directed ortho-metalation approach. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent C2 position using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then quenched with an electrophile, in this case, acetyl chloride, to yield the desired ketone.

-

Procedure:

-

Dissolve 5-chloro-3-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Role in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The presence of three distinct functional handles—the chloro group, the methyl group, and the acetyl group—allows for diverse chemical modifications.

Potential as a Scaffold for Bioactive Molecules

The structural features of this compound make it a precursor for compounds targeting a range of biological pathways. For instance, it is a key substructure in impurities found during the synthesis of the proton pump inhibitor Rabeprazole.[3] This suggests its utility in the synthesis of related benzimidazole-containing compounds.

The acetyl group can be readily transformed into other functional groups or used as a point of attachment for building more elaborate molecular architectures. For example, it can undergo condensation reactions to form chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4]

Logical Flow of a Drug Discovery Campaign

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from similar chlorinated and acetylated pyridine derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][7]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][7]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5][7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel bioactive compounds. While detailed experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, handling, and potential applications, based on established principles of organic chemistry and medicinal chemistry. As research in this area continues, the importance of such building blocks in the quest for new therapeutics is likely to grow.

References

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2025, December 22).

- Benchchem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.

- Merck Millipore.

- Wikipedia. (2023, July 27). 2-Acetylpyridine.

- ChemBK. (2024, April 10). 2-Chloro-5-acetylpyridine.

- Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(S2), 475–483.

- Al-Ostath, A., et al. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1).

- Frontier Specialty Chemicals. This compound.

- Ambeed.

- Google Patents. (2019, March 22).

- IndiaMART. 2-Chloro-5-methylpyridine, 18368-64-4 Price in Hyderabad.

- ResearchGate. (2025, August 9). Synthesis technology of 2-methylpyridine.

- Google Patents. (2019, March 22).

- Chem-Impex. 2-Chloro-5-acetylpyridine.

- PubChem. 2-Chloro-5-fluoro-3-methylpyridine.

- ChemicalBook. 1-(6-Chloro-5-Methylpyridin-3-yl)ethanone.

- Al-Ostath, A., et al. (2023, October 9). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks.

- Google Patents. (2017, January 12). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- ChemicalBook. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.

- PubChem. Discovery of Substituted Di(pyridin-2-yl)

- Yong, J. N., et al. (2023). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(19), 9799-9811.

- PubChem. 2-(3-Chloro-pyridin-2-ylsulfanyl)-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone.

- ResearchGate. (2019, August 15). Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride?

- PubChem. 2-Chloro-1-[4-[3-(trifluoromethyl)pyridin-1-ium-2-yl]piperazin-1-yl]ethanone.

- Sigma-Aldrich. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.

- PubChem. 2-Bromo-5-chloro-3-methylpyridine.

- Gsrs. 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (+/-)-.

- Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European journal of medicinal chemistry, 45(9), 3943-3949.

- Vaickelioniene, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(15), 3483.

- Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(S2), 475–483.

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. file.ambeed.com [file.ambeed.com]

An In-depth Technical Guide to 1-(5-Chloro-3-methylpyridin-2-YL)ethanone (CAS Number: 1256807-37-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone, a key heterocyclic building block in modern medicinal and agrochemical research. The document delves into its physicochemical properties, outlines a detailed, plausible synthetic route with mechanistic insights, and describes state-of-the-art analytical techniques for its characterization. Furthermore, this guide explores the compound's significance and applications as a versatile intermediate in the synthesis of bioactive molecules, particularly in the realms of drug discovery and the development of novel agrochemicals. The content is structured to provide both foundational knowledge and practical insights for researchers actively engaged in the chemical sciences.

Introduction

Substituted pyridines are fundamental scaffolds in the development of a vast array of functional molecules, owing to their presence in numerous natural products, pharmaceuticals, and agrochemicals. The unique electronic properties and synthetic tractability of the pyridine ring make it a privileged structure in the design of new chemical entities. This compound (CAS No. 1256807-37-0) is a notable example of a polysubstituted pyridine that serves as a valuable intermediate. Its structure, featuring a reactive acetyl group and strategically placed chloro and methyl substituents, allows for diverse chemical modifications, making it a cornerstone for building complex molecular architectures with potential biological activity. This guide will provide an in-depth exploration of this compound, from its synthesis to its potential applications, to empower researchers in their scientific endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256807-37-0 | [1] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| InChI Key | ZIROULDUQCUOHA-UHFFFAOYSA-N | - |

Safety and Handling:

According to the Safety Data Sheet (SDS), this compound is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to the mucous membranes and upper respiratory tract.[1] As with any chemical of unknown toxicological properties, it should be handled with caution in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] In case of contact with skin, the affected area should be washed immediately and thoroughly with soap and water.[1]

Incompatibilities:

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[1]

Synthesis and Mechanism

Proposed Synthetic Pathway:

A logical approach to the synthesis of the target molecule involves the acylation of a suitable 5-chloro-3-methylpyridine precursor. A particularly effective method would be the reaction of an organometallic derivative of 5-chloro-3-methylpyridine with an acetylating agent. A Grignard reaction with a nitrile precursor offers a robust and scalable option.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 2-bromo-5-chloro-3-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (5-Chloro-3-methylpyridin-2-yl)magnesium bromide.

Step 2: Acylation with Acetonitrile

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Product Isolation

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, an inert atmosphere is crucial to prevent their decomposition.

-

Anhydrous Solvents: The use of anhydrous THF is essential as any water present will quench the Grignard reagent.

-

Iodine Crystal: Iodine acts as an activator for the magnesium surface, facilitating the initiation of the Grignard reaction.

-

Acetonitrile as Acylating Agent: While acyl chlorides are common, acetonitrile provides a controlled and efficient route to the ketone after hydrolysis of the intermediate ketimine. This avoids potential side reactions that can occur with highly reactive acyl chlorides.

-

Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source that effectively hydrolyzes the intermediate magnesium salt of the ketimine to the final ketone product without causing unwanted side reactions.

Characterization

The unambiguous identification and confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The methyl group attached to the pyridine ring will likely appear as a singlet around δ 2.0-2.5 ppm, and the acetyl methyl protons will also be a singlet, likely in a similar region.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the acetyl group will be the most downfield signal (typically δ > 190 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 120-160 ppm region. The methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[2] This will result in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M⁺ peak being approximately three times more intense than the M+2 peak.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the ketone.

Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it a highly valuable building block in the synthesis of more complex molecules with potential biological activity.

Agrochemical Synthesis:

This compound is utilized as a key intermediate in the production of herbicides and insecticides.[3] The pyridine scaffold is a common motif in many agrochemicals, and the functional handles on this particular molecule allow for the introduction of various pharmacophores to modulate biological activity and selectivity.

Drug Discovery:

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, and anticonvulsant properties.[4][5][6] this compound serves as a versatile starting material for the synthesis of novel heterocyclic compounds for screening in drug discovery programs. The acetyl group can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems. The chloro and methyl substituents provide points for further diversification to explore structure-activity relationships (SAR) and optimize lead compounds.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential as a building block in both the agrochemical and pharmaceutical industries. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic protocol, and a discussion of its characterization and applications. As the demand for novel bioactive molecules continues to grow, the utility of such versatile intermediates will undoubtedly increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

-

MySkinRecipes. This compound. [Link]

-

Kavitha, S., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(15), 8563. [Link]

-

Dyer, R. L., et al. (1983). 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of medicinal chemistry, 26(3), 442–445. [Link]

-

Saskatoon Open-Education Resources. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. [Link]

-

Siddiqui, N., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European journal of medicinal chemistry, 45(8), 3372–3378. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784. [Link]

- Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.

-

LibreTexts Chemistry. Mass Spectrometry of Halogen Compounds. [Link]

-

Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5693. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

PubChem. 5-Chloropyridine-3-carbonitrile. [Link]

-

INDOFINE Chemical Company. 5-CHLORO-3-METHYLPYRIDINE-2-CARBONITRILE. [Link]

-

European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1. [Link]

-

Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European journal of medicinal chemistry, 45(8), 3372–3378. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Chloro-5-acetylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

A Technical Guide to the Synthesis of Novel Bioactive Scaffolds from 1-(5-Chloro-3-methylpyridin-2-yl)ethanone

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, significantly enhance the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth exploration of the synthetic potential of 1-(5-chloro-3-methylpyridin-2-yl)ethanone, a versatile starting material for the generation of novel molecular architectures with potential therapeutic applications. We will delve into scientifically-grounded, field-proven strategies for the selective functionalization of this molecule at its key reactive sites: the C5-chloro substituent and the C2-acetyl group. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and detailed, actionable experimental protocols.

Introduction: The Privileged Pyridine Scaffold

Pyridine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antifungal, antiviral, and anti-inflammatory properties.[3][4] The inherent reactivity and stability of the pyridine ring make it a favored scaffold in the synthesis of complex medicinal compounds.[4] The subject of this guide, this compound (CAS 1256807-37-0)[5], presents multiple avenues for chemical modification, making it an ideal starting point for the construction of diverse compound libraries for high-throughput screening and lead optimization.

Our focus will be on two primary axes of synthetic diversification:

-

Modification at the C5-Position: Leveraging the reactivity of the C-Cl bond through modern cross-coupling and nucleophilic substitution reactions.

-

Derivatization of the C2-Acetyl Group: Exploring condensations and alpha-functionalizations to introduce a variety of pharmacophoric elements.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.

Characterization of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | Frontier Specialty Chemicals |

| CAS Number | 1256807-37-0 | Frontier Specialty Chemicals[5] |

| Molecular Formula | C₈H₈ClNO | Calculated |

| Molecular Weight | 169.61 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |

Synthetic Pathways from the C5-Chloro Position

The chloro substituent on the pyridine ring is a versatile handle for introducing molecular complexity. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards both metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[6][7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in medicinal chemistry.[8][9] The coupling of chloropyridines, while more challenging than their bromo or iodo counterparts due to the lower reactivity of the C-Cl bond, can be achieved with high efficiency using modern palladium catalysts and ligands.[8]

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[10] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals. The amination of chloropyridines can be challenging due to the less reactive C-Cl bond, often requiring elevated temperatures and specialized catalyst systems.[11]

-

In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 eq) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 0.04 eq).[11]

-

Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[11]

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C.[11]

-

Monitor the reaction by LC-MS. Be aware that hydrodehalogenation can be a side reaction.[11]

-

After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Synthetic Pathways from the C2-Acetyl Group

The acetyl group at the C2 position offers a rich platform for derivatization through reactions involving the carbonyl and the alpha-methyl protons.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration to yield an α,β-unsaturated product.[12] This reaction is ideal for introducing diverse functionalities.

-

Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or pyridine.[13]

-

Reflux the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Alpha-Halogenation

The alpha-protons of the acetyl group are acidic and can be substituted with halogens under acidic or basic conditions.[14][15] Acid-catalyzed halogenation is generally preferred for mono-halogenation.[16] The resulting α-halo ketone is a valuable intermediate for further nucleophilic substitutions or for the synthesis of α,β-unsaturated ketones.[17]

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

-

Stir the reaction mixture until the bromine color disappears. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with copious amounts of water to remove acetic acid, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the product under vacuum. The crude α-bromo ketone can often be used in subsequent steps without further purification.

Conclusion and Future Outlook

The synthetic pathways detailed in this guide represent a robust starting point for the exploration of the chemical space around the this compound core. The strategic combination of cross-coupling reactions at the C5-position with derivatization of the C2-acetyl group allows for the generation of a vast library of novel compounds. Each derivative possesses unique steric and electronic properties, offering a rich pool for the discovery of new therapeutic agents. Future work could involve the exploration of other cross-coupling reactions such as Sonogashira or Heck couplings, as well as a wider range of condensation partners for the acetyl group. The continued development of novel pyridine derivatives is a testament to the enduring importance of this scaffold in medicinal chemistry.

References

- Jouclas, L., & Fagnou, K. (2011). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2011(12), 1732-1736.

- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

- Thompson, L. A., & Ellman, J. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1549-1577.

- ResearchGate. (2023).

- BenchChem. (2025).

- Journal of Chemical Research, Synopses. (2000). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine.

- Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1479-1517.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- ResearchGate. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1)...

- Scribd. (n.d.).

- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.

- YouTube. (2019, January 19).

- PubMed. (2009).

- American Chemical Society. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.

- PubMed. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine.

- National Institutes of Health. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis.

- Morressier. (2021, February 1).

- ResearchGate. (2021, January 5). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.

- ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

- Wikipedia. (n.d.). 2-Acetylpyridine.

- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- Wikipedia. (n.d.).

- ResearchGate. (2019, November 26). How to increase the conversion for the reaction between 2-acetylpyridine and diamine?

- Wikipedia. (n.d.).

- ResearchGate. (2025, August 7).

- National Toxicology Program. (n.d.). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).

- Sigma-Aldrich. (n.d.).

- Organic Chemistry Portal. (n.d.).

- YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification.

- CORE. (2014, January 2). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)

- Chemistry Steps. (n.d.).

- Wikipedia. (n.d.).

- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.

- Chemistry LibreTexts. (2023, January 29). 22.

- Chemistry LibreTexts. (2023, January 22).

- Frontier Specialty Chemicals. (n.d.). This compound.

- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Preprints.org. (2023, October 9).

- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- Sigma-Aldrich. (n.d.). 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.

- BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)

- Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- PubMed. (1983). 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 16. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

Reactivity profile of the ethanone group in 1-(5-Chloro-3-methylpyridin-2-YL)ethanone

An In-Depth Technical Guide to the Reactivity Profile of the Ethanone Group in 1-(5-Chloro-3-methylpyridin-2-YL)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the ethanone moiety in this compound, a substituted acetylpyridine of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the electronic and steric influences of the substituted pyridine ring on the carbonyl and α-methyl groups. Key transformations, including nucleophilic additions, condensation reactions, α-functionalization, and redox manipulations, are discussed in detail. The narrative emphasizes the mechanistic rationale behind reaction pathways and provides exemplary protocols, serving as a critical resource for researchers in drug development and chemical synthesis.

Introduction: Structural and Electronic Context

This compound belongs to the class of 2-acetylpyridines, which are versatile building blocks in the synthesis of pharmaceuticals and complex organic ligands. The reactivity of the ethanone group is not considered in isolation; it is intrinsically modulated by the electronic properties of the heterocyclic ring to which it is attached.

The pyridine ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the acetyl group. This effect is further amplified by the inductive-withdrawing chloro substituent at the 5-position. Conversely, the methyl group at the 3-position provides a mild electron-donating effect and introduces steric hindrance around the reaction center. This unique substitution pattern makes the ethanone group in this molecule a fascinating subject for reactivity studies. The lone pair of electrons on the pyridine nitrogen can also act as a base or a coordinating site for metal catalysts, influencing reaction pathways.[1]

***```dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

}

Caption: Logical workflow for α-functionalization via enolate formation.

Halogenation

Under basic conditions, the enolate can react with halogens (Cl₂, Br₂, I₂) to form α-halo ketones. Due to the increased acidity of the α-protons, this reaction can proceed readily. If an excess of base and halogen is used, the polyhalogenated intermediate can undergo cleavage in a "haloform" type reaction to yield the corresponding pyridine-2-carboxylate.

Aldol and Henry Reactions

The nucleophilic enolate can attack other carbonyl compounds.

-

Aldol Condensation: In a self-condensation or a crossed-aldol reaction with another enolizable ketone or aldehyde, the enolate acts as the nucleophile to form β-hydroxy ketones, which can then dehydrate. Copper(II) has been shown to assist in aldol-type transformations of 2-acetylpyridine. [2]* Henry (Nitroaldol) Reaction: The enolate can react with nitroalkanes, like nitromethane, in the presence of a base. This reaction is particularly significant as it creates a β-nitro alcohol, a versatile precursor for synthesizing β-amino alcohols or α,β-unsaturated ketones. Asymmetric Henry reactions of 2-acylpyridines have been developed, highlighting the importance of this transformation in chiral synthesis. [3]

Redox Chemistry of the Ethanone Group

Beyond simple reduction of the carbonyl to an alcohol, the entire ethanone group can be manipulated through various oxidation and reduction protocols.

| Reaction Type | Reagents & Conditions | Product | Mechanistic Insight |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1-(5-Chloro-3-methyl-2-ethyl)pyridine | Works under strongly acidic conditions. The mechanism is complex and thought to involve radical intermediates on the zinc surface. Not suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, high-boiling solvent (e.g., ethylene glycol), heat | 1-(5-Chloro-3-methyl-2-ethyl)pyridine | Involves the formation of a hydrazone intermediate, followed by base-catalyzed elimination of N₂ gas. Ideal for base-stable molecules. |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA, peracetic acid) | 5-Chloro-3-methylpyridin-2-yl acetate | Involves the migration of the pyridyl group to an oxygen atom. The migratory aptitude of the pyridyl group is high due to its electronic nature. |

Experimental Protocols

The following protocols are exemplary and should be adapted based on laboratory safety standards and specific substrate reactivity.

Protocol 5.1: Reduction of the Carbonyl using Sodium Borohydride

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Add methanol (approx. 10-15 mL per gram of ketone) and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (to consume excess NaBH₄), followed by water.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude secondary alcohol.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Caption: Standard experimental workflow for the reduction of the title ketone.

Protocol 5.2: Claisen-Schmidt Condensation with Benzaldehyde

-

Setup: In a flask, dissolve the ethanone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

-

Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the ethanone/aldehyde mixture at room temperature with vigorous stirring.

-

Reaction: A precipitate often forms. Allow the mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Check for the disappearance of the starting materials via TLC.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven to yield the α,β-unsaturated ketone.

Conclusion

The ethanone group in this compound is a highly versatile functional handle. Its reactivity is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons, both of which are significantly enhanced by the electronic influence of the substituted pyridine ring. This heightened reactivity allows for a wide array of chemical transformations, making the title compound a valuable intermediate for constructing complex molecular architectures. A thorough understanding of this reactivity profile, as detailed in this guide, is essential for its effective utilization in the fields of medicinal chemistry and materials science.

References

- Whiting, M., & Schmalz, H. G. (2012). Photoaddition Reactions of Acetylpyridines With Silyl Ketene Acetals: SET vs [2 + 2]-cycloaddition Pathways. PubMed.

- Newkome, G. R., & Lee, H. W. (Year not available). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses.

- (Author not available). Reactions of acetylpyridines 3–11 with dicyclopentylzinc in the presence of catalyst. ResearchGate.

- (Author not available). (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. MDPI.

-

(Author not available). 2-Acetylpyridine. Wikipedia. Available at: [Link]

- (Author not available). (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate.

- (Author not available). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions (RSC Publishing).

- (Author not available). (2023). What is 2-Acetylpyridine and its Applications?. Guidechem.

- (Author not available). (2015). The increased acidity of 2-acetylpyridine relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species. Reddit.

- Abdel-Rahman, L. H., et al. (Year not available). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.

- Akhramez, S., et al. (2019). Reaction scheme: condensation of 2-chloro-3-formylquinoline with phenylhydrazine. ResearchGate.

Sources

Potential biological activities of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone analogs

An In-depth Technical Guide on the Potential Biological Activities of 1-(5-Chloro-3-methylpyridin-2-yl)ethanone Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring system is a fundamental heterocyclic motif that has proven to be a remarkably versatile scaffold in the realm of drug discovery and development.[1][2] Its unique electronic properties, arising from the presence of a nitrogen atom, allow it to engage in various non-covalent interactions with biological targets, thereby modulating their function.[2] This has led to the successful development of a wide array of therapeutic agents across diverse disease areas, including infectious diseases, oncology, and inflammatory conditions.[1][2] The pyridine nucleus is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.[1] The structural modifications of the pyridine ring are readily achievable, enabling the fine-tuning of physicochemical properties and biological activities.[2]

This guide focuses on the untapped potential of analogs derived from the core structure of this compound. While this specific compound is commercially available, its biological profile remains largely unexplored in the public domain.[3] By leveraging the known biological activities of other substituted pyridines, we can rationally design and evaluate novel analogs of this parent molecule for a range of therapeutic applications. This document will provide a comprehensive overview of synthetic strategies to generate a library of analogs and detailed protocols for assessing their potential anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from the starting material, this compound, is the first critical step in exploring its therapeutic potential. The presence of a reactive ketone functional group and a substituted pyridine ring offers multiple avenues for chemical modification.

Modification of the Ethanone Moiety

The ethanone side chain is a prime target for derivatization. Standard organic chemistry reactions can be employed to introduce a variety of functional groups, thereby modulating the steric and electronic properties of the molecule.

-

Chalcone Synthesis: A Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes can yield a series of chalcone derivatives.[4] Chalcones are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.

-

Synthesis of Hydrazones and Schiff Bases: The ketone can be readily condensed with a variety of hydrazides and amines to form hydrazones and Schiff bases, respectively. These derivatives have been reported to possess significant antimicrobial and anticancer properties.

-

Synthesis of Pyrazole and Oxadiazole Derivatives: The ketone can also serve as a precursor for the synthesis of more complex heterocyclic systems like pyrazoles and oxadiazoles, which are known pharmacophores with diverse biological activities.[5][6]

Modification of the Pyridine Ring

While modifications on the pyridine ring of the starting material are more challenging due to the existing substituents, certain reactions could be explored, such as nucleophilic aromatic substitution or cross-coupling reactions, to further diversify the analog library.

Below is a generalized workflow for the synthesis of analogs.

Caption: Generalized synthetic workflow for generating analogs.

Part 2: Evaluation of Anticancer Activity

Pyridine derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[7][8] The proposed analogs will be screened for their cytotoxic activity against a panel of human cancer cell lines to identify potential lead compounds.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer potential will be performed using in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.[9]

Experimental Protocol: Sulforhodamine B (SRB) Assay [9]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 (concentration that inhibits cell growth by 50%) for each compound.

Mechanistic Studies

For promising compounds, further mechanistic studies can be conducted to elucidate their mode of action.

-

Kinase Inhibition Assays: Many pyridine-containing anticancer drugs target protein kinases.[2] Assays to screen for the inhibition of key kinases involved in cancer progression (e.g., VEGFR-2, EGFR) can be performed.[7]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase.[10]

-

Apoptosis Assays: Annexin V/propidium iodide staining can be used to assess whether the compounds induce apoptosis (programmed cell death).

Caption: Workflow for anticancer activity screening.

Part 3: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases.[11] Pyridine derivatives have been reported to possess anti-inflammatory properties.[11][12][13]

In Vivo Anti-inflammatory Model

The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[11][13]

Experimental Protocol: Carrageenan-Induced Paw Edema [11][13]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Inflammation: After a specific time (e.g., 30 minutes or 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Anti-inflammatory Assays

To understand the mechanism of anti-inflammatory action, in vitro assays can be performed.

-

Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 enzymes can be determined using commercially available assay kits.[12] This helps to assess the potential for gastrointestinal side effects.

-

Nitric Oxide (NO) Inhibition Assay: The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages can be measured using the Griess reagent.

| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h | Reference |

| Diclofenac | 5 | 20.79 | [11] |

| Compound 5a | 10 | 52.80 | [11] |

| Compound 5f | 10 | 45.39 | [11] |

| Compound 5g | 10 | 49.75 | [11] |

| Table 1: Example data from an anti-inflammatory study on pyridine derivatives. |

Part 4: Evaluation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drugs.[14][15][16][17][18]

In Vitro Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [16]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Further Antimicrobial Studies

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if a compound is bacteriostatic/fungistatic or bactericidal/fungicidal, samples from the wells with no visible growth in the MIC assay are plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

-

Time-Kill Assays: These assays provide information on the rate at which a compound kills a microbial population over time.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Compound 9c | Active | Active | [14] |

| Compound 13 | Inactive | Active | [14] |

| Compound 18 | Active | Inactive | [14] |

| Table 2: Example data from an antimicrobial study on pyridine derivatives. |

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of a diverse library of analogs. The systematic evaluation of these analogs for anticancer, anti-inflammatory, and antimicrobial activities, as outlined in this guide, has the potential to identify lead compounds for further preclinical and clinical development. The integration of in vitro and in vivo assays, along with mechanistic studies, will provide a comprehensive understanding of the structure-activity relationships and the therapeutic potential of this novel class of pyridine derivatives.

References

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).

- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. (n.d.).

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (n.d.).

- Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives - SciSpace. (n.d.).

- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents - Benchchem. (n.d.).

- Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.).

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.).

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. (n.d.).

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. (2023, March 16).

- Emoxypine - Wikipedia. (n.d.).

- Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium. (n.d.).

- New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. | Request PDF. (n.d.).

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. (n.d.).

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).

- Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - MDPI. (n.d.).

- This compound | - Frontier Specialty Chemicals. (n.d.).